Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate
Description
Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate is a structurally complex benzoate ester featuring a bicyclo[2.2.1]heptane core modified with a sulfonamide group and a methoxycarbonyl substituent. Its synthesis likely involves multi-step functionalization of the benzoate core, as inferred from analogous synthetic pathways for sulfonamide-bearing esters .
Properties
IUPAC Name |
dimethyl 5-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO7S/c1-19(2)14-5-6-20(19,16(22)10-14)11-29(25,26)21-15-8-12(17(23)27-3)7-13(9-15)18(24)28-4/h7-9,14,21H,5-6,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQMINQOJNDOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate is a complex organic compound with notable potential in medicinal chemistry. Its unique bicyclic structure and functional groups suggest various biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1] framework, which contributes to its chemical reactivity and biological interactions. The presence of a sulfonamide group and methoxycarbonyl moiety enhances its pharmacological profile.
Chemical Formula: C₁₁H₁₈N₄O₄S
Molecular Weight: 298.36 g/mol
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar compounds derived from the bicyclic structure. For instance, methyl derivatives exhibiting significant growth inhibition in various cancer cell lines have been reported. The growth inhibition concentrations (GI50) for structurally related compounds were found in the nanomolar range across multiple cancer types, including neuroblastoma and glioblastoma .
| Cell Line | GI50 (nM) | Reference |
|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | |
| BE (Neuroblastoma) | 18.9 | |
| SK (Neuroblastoma) | >15 × lower than control |
These results indicate that compounds with similar structural features may provide effective therapeutic options against resistant cancer types.
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 µM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
| Pathogen | MIC (μM) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Strong Inhibition |
| Escherichia coli | 0.21 | Strong Inhibition |
| Micrococcus luteus | Not specified | Moderate Activity |
These findings suggest that the compound could be developed further as a novel antimicrobial agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and survival.
- Enzyme Interaction: The sulfonamide group is known for its ability to inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase.
- Cell Cycle Arrest: Studies on similar compounds indicate that they can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds with similar structures:
- Study on Glioblastoma: A recent investigation revealed that a related compound led to significant tumor regression in animal models when combined with radiation therapy, suggesting a synergistic effect that could be explored further for clinical applications .
- Antimicrobial Efficacy: Another study focused on the antimicrobial activity of thiazolopyridine derivatives indicated that modifications to the bicyclic structure enhanced binding affinity to target proteins involved in bacterial resistance mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structural attributes are best contextualized through comparison with analogs sharing key motifs: bicyclo[2.2.1]heptane derivatives, sulfonamide/ester linkages, or benzoate-based pharmacophores.
Bicyclo[2.2.1]heptane Derivatives
- SQ 29,548 : A thromboxane receptor antagonist with a bicyclo[2.2.1]heptane moiety and a carboxylic acid group. Unlike the target compound, SQ 29,548 lacks a sulfonamide group but demonstrates high potency (KB = 0.5–20 nM in rat tissues). The bicyclic core enhances receptor binding, but the carboxylic acid likely contributes to ionic interactions absent in the methoxycarbonyl group of the target compound .
- (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic Acid: Shares the bicyclo[2.2.1]heptane core and sulfonic acid group.
Sulfonamide-Benzoate Esters
- Methyl 5-(N-Benzyl-4-fluorophenylsulfonamido)-2-hydroxybenzoate : Features a sulfonamide-linked benzyl group and hydroxybenzoate core. The hydroxyl group enhances hydrogen-bonding capacity, whereas the methoxycarbonyl in the target compound may improve metabolic stability .
- LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) : A benzoate ester with a thiadiazole substituent. While lacking a bicyclic system, its ester and sulfonamide-like groups highlight divergent synthetic strategies for bioactivity modulation .
Agrochemical Sulfonylurea Derivatives
- Metsulfuron Methyl : A sulfonylurea herbicide with a triazine-linked benzoate ester. Though pharmacologically distinct, its sulfonylurea moiety underscores the versatility of benzoate esters in agrochemical design, contrasting with the target compound’s sulfonamide focus .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis likely parallels methods for sulfonamide-functionalized benzoates, such as reductive amination and sulfonyl chloride coupling .
- Pharmacological Potential: Bicyclo[2.2.1]heptane derivatives like SQ 29,548 exhibit high receptor affinity, suggesting the target compound’s bicyclic core could enhance target engagement .
- Metabolic Considerations : The methoxycarbonyl group may confer greater stability compared to carboxylic acid analogs, as seen in ester-protected agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
